4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom and a cyclopropane ring fused to an indene moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropanation: The cyclopropane ring is formed using a cyclopropanation reaction, often employing diazo compounds and transition metal catalysts.
Amination: The amine group is introduced through nucleophilic substitution or reductive amination.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom or reduce other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Cyclization: The compound can participate in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Cyclization: Catalysts like palladium or copper in the presence of suitable ligands.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: De-fluorinated compounds, reduced amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Cyclization Products: Polycyclic compounds with enhanced stability and unique properties.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used in the study of biological pathways and enzyme interactions.
Industry:
Materials Science:
Agrochemicals: Explored for use in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism of action of 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can
Properties
IUPAC Name |
4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKVDYCIBQPVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.